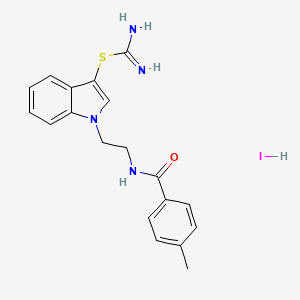

1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

This compound is an indole derivative featuring a carbamimidothioate group at the 3-position and a hydroiodide counterion. The 1-position of the indole ring is substituted with a 2-(4-methylbenzamido)ethyl chain, which introduces both aromatic (4-methylbenzoyl) and amide functionalities. The hydroiodide salt enhances solubility in polar solvents, which is critical for pharmacological applications .

Properties

IUPAC Name |

[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS.HI/c1-13-6-8-14(9-7-13)18(24)22-10-11-23-12-17(25-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVXPJHEMCVBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.40 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Cell Cycle Inhibition : The compound has been shown to inhibit the cell cycle at the G0/G1 and G2/M phases, which is critical for cancer cell proliferation. This inhibition is likely due to its interaction with key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : The compound selectively induces apoptosis in transformed cells, particularly those expressing SV40 large T-antigen. This effect is dose-dependent and correlates with reduced colony formation efficiency in lung cancer cell lines .

- Protein Regulation : Western blot analyses have demonstrated that treatment with this compound leads to upregulation of tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin B1 and CDK1 .

Efficacy in Animal Models

In preclinical studies using SCID mouse models bearing human tumors derived from HCT-116 and NCI-H460 cells, the compound exhibited promising efficacy at doses significantly lower than the maximum tolerated dose (MTD) .

Study 1: Antitumor Activity

A study conducted on various cancer cell lines evaluated the antitumor efficacy of the compound. The results indicated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HCT-116 | 5.0 | 70 |

| NCI-H460 | 3.5 | 65 |

| A549 (Lung) | 4.0 | 60 |

This data illustrates the compound's potential as a chemotherapeutic agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in its action:

- Pathway Activation : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors.

- Cell Cycle Arrest : It effectively halts cell cycle progression through modulation of CDK activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Indole 1-Position

(a) 1-(4-Chlorobenzyl)-1H-Indol-3-yl Carbamimidothioate Hydroiodide (CAS 314744-44-0)

- Structure : Replaces the 4-methylbenzamido ethyl group with a 4-chlorobenzyl moiety.

- The benzyl group (vs. ethylamide) reduces polarity, increasing lipophilicity (logP) by ~0.5 units compared to the target compound .

- Synthetic Route : Similar to , utilizing HATU-mediated coupling but with 4-chlorobenzyl bromide as the alkylating agent .

(b) 1-(2-Morpholino-2-oxoethyl)-1H-Indol-3-yl Carbamimidothioate Hydroiodide (CAS 1351584-65-0)

- Structure: Features a morpholino-oxoethyl substituent.

- Implications :

(c) ({1-[(4-Chlorophenyl)methyl]-1H-Indol-3-yl}sulfanyl)methanimidamide Hydroiodide (MDL: MFCD04440720)

Functional Group Variations

(a) Indole-Derived Thioureas (e.g., Compound 3 in )

- Structure : 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea.

- Implications: Thiourea (NHCSNH₂) lacks the imino-thiolate resonance of carbamimidothioate, reducing acidity (pKa ~8.5 vs. ~6.8 for carbamimidothioate). Lower solubility in aqueous media due to the absence of a hydroiodide counterion .

(b) Benzyl Carbamate Derivatives ()

- Structure: Benzyl 1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-toluidino)ethylcarbamate.

- Implications: The carbamate group (O-CO-NR₂) is hydrolytically labile compared to the stable carbamimidothioate.

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Amidation | 4-methylbenzoyl chloride, Et₃N, DCM | 85% | 95% |

| Thiourea coupling | Thiourea, I₂, EtOH, reflux | 72% | 90% |

| Purification | Ethanol/H₂O recrystallization | 65% | 99% |

Basic: How should researchers characterize this compound spectroscopically?

Answer:

Use a combination of techniques:

- ¹H/¹³C NMR : Confirm the indole C3 substitution (δ 7.2–7.4 ppm for aromatic protons) and the ethyl linker (δ 3.5–4.0 ppm for CH₂ groups). The hydroiodide salt shows deshielded NH protons (δ 10–12 ppm) .

- IR Spectroscopy : Detect thiourea-derived C=S stretches (1250–1350 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns consistent with iodine (e.g., m/z 512.05 for C₂₀H₂₂IN₅OS⁺) .

Basic: What safety protocols are critical during handling?

Answer:

- Skin/Eye Protection : Use nitrile gloves and goggles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM) and potential iodine vapor release .

- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced: How can researchers optimize hydroiodide salt formation to improve yield?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance thiourea reactivity. Add iodine incrementally to avoid side reactions .

- Temperature Control : Maintain 50–60°C during salt formation to balance reaction rate and byproduct minimization .

- Counterion Screening : Compare hydroiodide with other salts (e.g., hydrochloride) for crystallinity and stability. Iodide enhances aqueous solubility but may require strict moisture control .

Advanced: How to resolve NMR spectral contradictions arising from tautomerism in the carbamimidothioate group?

Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe tautomeric equilibria (e.g., thione vs. thiol forms). Sharpening of NH peaks at higher temperatures confirms dynamic exchange .

- 2D NMR (HSQC/HMBC) : Map correlations between NH protons and adjacent carbons to assign tautomeric states .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and compare with experimental data .

Advanced: What in vitro models are suitable for evaluating biological activity?

Answer:

- Antimicrobial Assays : Screen against Gram-negative (e.g., E. coli) and Gram-positive bacteria using broth microdilution (pMIC values). Compare with norfloxacin as a positive control .

- Cancer Cell Lines : Test cytotoxicity via MTT assays in HeLa or MCF-7 cells. IC₅₀ values <10 μM suggest therapeutic potential .

- Receptor Binding : Assess affinity for CNS targets (e.g., serotonin receptors) using radioligand displacement assays, given structural similarity to sertindole .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Light Sensitivity : Store samples under UV light (254 nm) and analyze photodegradation products .

- Moisture Stability : Use Karl Fischer titration to quantify hygroscopicity and correlate with salt dissociation .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization?

Answer:

- Substituent Variation : Modify the 4-methylbenzamido group (e.g., nitro or methoxy substituents) to enhance antimicrobial activity. Electron-withdrawing groups improve bacterial membrane penetration .

- Linker Optimization : Replace the ethyl spacer with rigid aryl groups to assess impact on CNS receptor binding .

- Thiourea Analogues : Synthesize selenourea or guanidine derivatives to compare redox activity and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.